![molecular formula C10H11BrN2O B7938408 N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide](/img/structure/B7938408.png)
N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide: is a chemical compound that features a cyclopropane ring attached to a carboxamide group, which is further connected to a brominated and methylated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-methylpyridin-3-amine.
Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety is introduced through a reaction with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the cyclopropanecarboxamide intermediate with 5-bromo-2-methylpyridin-3-amine using a palladium-catalyzed Suzuki cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the cyclopropane moiety.
Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine ring structure and have been studied for their anti-fibrotic activities.
Indole Derivatives: Indole-based compounds also exhibit a range of biological activities and are structurally similar due to the presence of a heterocyclic ring.
Uniqueness
N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide is unique due to the presence of both a cyclopropane ring and a brominated pyridine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a bromine atom at the 5th position and a methyl group at the 6th position, along with a cyclopropanecarboxamide moiety. Its molecular formula is C11H13BrN2O .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the bromine and methyl groups on the pyridine ring significantly influences its binding affinity and selectivity towards various molecular targets.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : It can interact with receptors to modulate their activity, potentially influencing signaling pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Research has shown that this compound may possess anticancer activity. In vitro assays revealed that it can induce apoptosis in cancer cell lines, which is critical for developing new cancer therapies. The mechanism involves the activation of caspases, leading to programmed cell death .
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups .
- Antimicrobial Efficacy : Another study focused on the compound's antimicrobial properties, testing it against Gram-positive and Gram-negative bacteria. The findings showed that it had a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6-8(11)4-5-9(12-6)13-10(14)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOCPODDUGDTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2CC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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